Superior Anti-Inflammatory Potency in Human Airway Epithelial Cells vs. Resveratrol
In primary human airway epithelial cells from healthy and COPD subjects, isorhapontigenin inhibited IL-6 and CXCL8 release with significantly lower IC50 values compared to resveratrol [1]. The compound also suppressed the PI3K/Akt pathway, which was insensitive to dexamethasone, indicating a corticosteroid-independent mechanism [1].
| Evidence Dimension | Inhibition of IL-6 and CXCL8 release (IC50) |
|---|---|
| Target Compound Data | IL-6: 17.3 μM (healthy), 19.7 μM (COPD); CXCL8: 33.4 μM (healthy), 45.9 μM (COPD) |
| Comparator Or Baseline | Resveratrol: IL-6: 43.5 μM (healthy), 56.5 μM (COPD); CXCL8: No inhibition |
| Quantified Difference | IL-6 IC50 at least 2-fold lower; CXCL8 IC50 ≥2.4-fold lower (healthy) vs. no inhibition for resveratrol |
| Conditions | Primary human airway epithelial cells from healthy and COPD subjects, stimulated with IL-1β, n=5 |
Why This Matters
Procurement should prioritize isorhapontigenin over resveratrol for respiratory inflammation models due to its quantifiably superior potency and unique ability to suppress a corticosteroid-insensitive pathway.
- [1] Yeo SCM, et al. Isorhapontigenin, a bioavailable dietary polyphenol, suppresses airway epithelial cell inflammation through a corticosteroid‐independent mechanism. Br J Pharmacol. 2017;174(13):2043-2059. View Source
